molecular formula C24H35N5O4S B11075149 1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide

1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11075149
M. Wt: 489.6 g/mol
InChI Key: PSXZPEHOZXLZPU-UHFFFAOYSA-N
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Description

1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Key steps may include:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of ethyl isothiocyanate with an appropriate amine.

    Attachment of the piperidine ring: This step involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Final assembly: The final compound is formed by linking the intermediate structures through amide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products:

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Nitro compounds, halogenated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

    Protein Binding: It may interact with proteins, affecting their function and stability.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: Potential use in developing treatments for diseases where modulation of specific biological pathways is required.

Industry:

    Material Science: Use in the synthesis of advanced materials with specific properties.

    Pharmaceuticals: As an intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or proteins. Its mechanism of action may involve:

    Binding to active sites: Inhibiting enzyme activity by occupying the active site.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Altering protein conformation: Binding to proteins and inducing conformational changes that affect their function.

Comparison with Similar Compounds

  • 1-[3-(5-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide
  • 1-[3-(5-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide

Comparison:

  • Structural Differences: Variations in the substituents on the phenyl ring (e.g., ethoxy vs. methoxy) can significantly impact the compound’s reactivity and biological activity.
  • Reactivity: The presence of different functional groups can alter the types of reactions the compound undergoes and the conditions required.
  • Biological Activity: Small changes in structure can lead to differences in how the compound interacts with biological targets, affecting its efficacy and safety profile.

Properties

Molecular Formula

C24H35N5O4S

Molecular Weight

489.6 g/mol

IUPAC Name

1-[3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H35N5O4S/c1-3-28-23(32)20(16-21(30)26-18-6-8-19(9-7-18)33-4-2)29(24(28)34)13-5-12-27-14-10-17(11-15-27)22(25)31/h6-9,17,20H,3-5,10-16H2,1-2H3,(H2,25,31)(H,26,30)

InChI Key

PSXZPEHOZXLZPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCCN2CCC(CC2)C(=O)N)CC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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